molecular formula C12H19N3 B038766 4-(4-Ethylpiperazin-1-yl)aniline CAS No. 115619-01-7

4-(4-Ethylpiperazin-1-yl)aniline

Cat. No.: B038766
CAS No.: 115619-01-7
M. Wt: 205.3 g/mol
InChI Key: KEPUOYACJXZYTQ-UHFFFAOYSA-N
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Preparation Methods

4-(4-Ethylpiperazin-1-yl)aniline can be synthesized through a series of chemical reactions. One common method involves the synthesis of ethylpiperazine followed by subsequent substitution reactions . The synthetic route typically includes the following steps:

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

4-(4-Ethylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-(4-Ethylpiperazin-1-yl)aniline can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.

Biological Activity

4-(4-Ethylpiperazin-1-yl)aniline, also known as dihydrochloride salt, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, supported by relevant data and case studies.

The molecular formula of this compound is C12H19N3·2HCl, with a molecular weight of 278.22 g/mol. It is synthesized through a nucleophilic substitution reaction between 4-chloroaniline and 1-ethylpiperazine, often facilitated by a base like sodium hydroxide. The compound can undergo various chemical reactions, including oxidation and substitution, which can modify its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. This property makes it useful in studying enzyme kinetics and protein-ligand interactions.

Therapeutic Potential

Research indicates that this compound has potential therapeutic applications, particularly in the development of drugs targeting various diseases:

  • Anticancer Activity : Some studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making it a candidate for further development in oncology .
  • Cholinesterase Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

Data Table: Biological Activities and IC50 Values

Activity TypeTarget/OrganismIC50 Value (µM)Reference
AnticancerVarious cancer cell linesVaries
Acetylcholinesterase InhibitionHuman AChE<10
AntimicrobialBacterial strainsVaries

Study on Anticancer Properties

A study conducted by Aeluri et al. (2015) investigated the antiproliferative effects of various Mannich bases, including derivatives of this compound. The results indicated significant inhibition of cancer cell proliferation at low concentrations, suggesting a mechanism that may involve apoptosis induction .

Inhibition of Cholinesterases

Research by Yamali et al. (2016) demonstrated that compounds similar to this compound exhibited strong inhibition against human carbonic anhydrases and cholinesterases. The study highlighted the structure-activity relationship that enhances inhibitory potency, making these compounds suitable for further exploration in drug development for neurodegenerative disorders .

Comparison with Similar Compounds

Compound NameStructure SimilarityBiological Activity
4-(1-Piperazinyl)anilineSimilar piperazine ringModerate anticancer activity
4-(4-Methylpiperazin-1-yl)anilineEthyl vs. methyl substitutionDifferent AChE inhibition profile

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPUOYACJXZYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359078
Record name 4-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115619-01-7
Record name 4-(4-Ethyl-1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115619-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture containing 4-ethyl-1-(4-nitrophenyl)piperazine in methanol with catalytic amount of 10% Pd/C was hydrogenated to yield 4-(4-ethylpiperazinyl)phenylamine. MS: MH+=205.
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Synthesis routes and methods II

Procedure details

A suspension of 1-ethyl-4-(4-nitro-phenyl)-piperazine (Step 1.10) (6.2 g, 26.35 mmol) and Raney nickel (2 g) in MeOH (120 mL) was stirred for 7 h at rt, under a hydrogen atmosphere. The reaction mixture was filtered through a pad of celite and concentrated to afford 5.3 g of the title compound as a violet solid: ESI-MS: 206.1 [M+H]+; TLC: Rf=0.15 (DCM/MeOH+1% NH3aq, 9:1).
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Synthesis routes and methods III

Procedure details

4-(4-Ethyl-piperazin-1-yl)-phenylamine is prepared in 2 steps from 1-bromo-4-nitro-benzene and 1-ethyl-piperazine as described in Example 1, Step A and B.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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